5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole
Overview
Description
5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropanesulfonyl group, and a dihydroindole core. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . They are important types of molecules and natural products that play a main role in cell biology .
Mode of Action
The exact mode of action would depend on the specific receptors that “5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole” binds to. Generally, indole derivatives can interact with their targets and cause changes that lead to various biological activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
Indole derivatives have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme involved in numerous cellular processes such as glycogen metabolism and cell signaling . The interaction between this compound and GSK-3 is characterized by the binding of the compound to the active site of the enzyme, leading to its inhibition.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation . By inhibiting GSK-3, this compound can enhance the Wnt/β-catenin signaling, leading to increased cell proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of GSK-3, inhibiting its activity and thereby modulating downstream signaling pathways . This inhibition results in the stabilization of β-catenin, a key component of the Wnt/β-catenin signaling pathway, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, are relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to degradation, affecting the compound’s efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways play a crucial role in determining the compound’s bioavailability and pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles, such as the nucleus or mitochondria, where it exerts its biological effects . The localization of the compound within specific subcellular compartments can impact its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole typically involves the following steps:
Cyclopropanesulfonylation: The cyclopropanesulfonyl group can be introduced through a reaction with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and cyclopropanesulfonylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The dihydroindole core can be oxidized to form indole or reduced further to form tetrahydroindole.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of 5-substituted derivatives.
Oxidation: Formation of indole derivatives.
Reduction: Formation of tetrahydroindole derivatives.
Scientific Research Applications
5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Lacks the cyclopropanesulfonyl group and dihydroindole core.
1-Cyclopropanesulfonylindole: Lacks the bromine atom and dihydroindole core.
2,3-Dihydro-1H-indole: Lacks the bromine atom and cyclopropanesulfonyl group.
Uniqueness
5-Bromo-1-cyclopropanesulfonyl-2,3-dihydro-1H-indole is unique due to the combination of the bromine atom, cyclopropanesulfonyl group, and dihydroindole core. This unique structure imparts specific chemical and biological properties that distinguish it from other indole derivatives .
Properties
IUPAC Name |
5-bromo-1-cyclopropylsulfonyl-2,3-dihydroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2S/c12-9-1-4-11-8(7-9)5-6-13(11)16(14,15)10-2-3-10/h1,4,7,10H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOZIWAUAGURJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=C2C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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